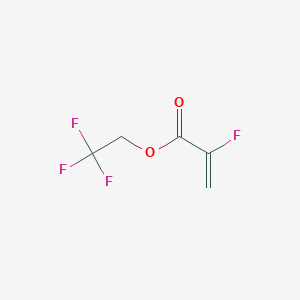
2,2,2-Trifluoroethyl-2-fluoroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl-2-fluoroacrylate is a compound with the molecular formula C5H4F4O2 . It is useful in the development of low refractive index polymers, materials with less light distortion .
Synthesis Analysis
The synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer . Copolymers based on 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichlororoethyl α-fluoroacrylate (FATRICE) were synthesized in good yields by a radical process initiated by tert-butyl 2,2-dimethylperoxypropanoate .Molecular Structure Analysis
The molecular structure of 2,2,2-Trifluoroethyl-2-fluoroacrylate consists of 5 carbon atoms, 4 fluorine atoms, 4 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 .Chemical Reactions Analysis
The RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) was investigated under thermal conditions and light irradiation . The performances of 4 different chain transfer agents were observed .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl-2-fluoroacrylate is 172.08 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a rotatable bond count of 3 .Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of 2,2,2-Trifluoroethyl-2-fluoroacrylate:
Functional Coatings
This compound is used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion, which are ideal for functional coatings .
Protective Coatings
Poly(TFEMA), made from this monomer, can be used in the development of acrylic protective coatings .
Anti-Reflective Coatings
Due to their unique refractive index characteristics and good optical clarity, polymeric materials derived from this compound are used as anti-reflective coatings for solar cells, displays, and contact lenses .
Copolymer Synthesis
It is involved in the synthesis of copolymers with different compositions for various applications, characterized by FTIR, 1H NMR, and 19F NMR .
Surface Hydrophobicity
The compound is utilized to create materials with tunable surface hydrophobicity, which has implications in various hydrophobic surface applications .
Adhesion-Promoting Monomer
It acts as an adhesion-promoting monomer when copolymerized with other compounds like 2-(trifluoromethyl)acrylic acid (MAF) .
Mechanism of Action
Target of Action
The primary target of 2,2,2-Trifluoroethyl-2-fluoroacrylate (FATRIFE) is the formation of poly(fluoroacrylate)s via radical copolymerization . The compound is used in conjunction with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
Mode of Action
FATRIFE interacts with its targets through a process known as radical copolymerization . This process is initiated by tert-butyl peroxypivalate, leading to the formation of poly(FATRIFE-co-MAF) copolymers . The copolymerization involves a highly branched perfluorinated radical that releases a ˙CF3 radical, which then attacks the CH2 of FATRIFE .
Biochemical Pathways
The biochemical pathway involved in the action of FATRIFE is the radical copolymerization process . This process leads to the formation of poly(FATRIFE-co-MAF) copolymers with different molar compositions . The reactivity ratios of the FATRIFE and MAF monomer pair were determined, evidencing the formation of statistical copolymers .
Result of Action
The result of FATRIFE’s action is the formation of poly(FATRIFE-co-MAF) copolymers with tunable wettability and improved adhesion . These copolymers exhibit various glass transition temperatures (Tg) depending on their compositions . Their thermal stability increases with increasing FATRIFE content in the copolymer .
Action Environment
The action of FATRIFE can be influenced by environmental factors such as temperature and light conditions . For instance, the RAFT polymerization of FATRIFE was investigated under thermal conditions and light irradiation . Additionally, the storage temperature of FATRIFE is recommended to be between 28°C .
Safety and Hazards
The safety data sheet for 2,2,2-Trifluoroethyl-2-fluoroacrylate suggests that it should not be inhaled and the generation of vapours/aerosols should be avoided . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . Contaminated clothing should be changed immediately and preventive skin protection should be applied .
Future Directions
properties
IUPAC Name |
2,2,2-trifluoroethyl 2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXVPPNYSBFWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95243-61-1 |
Source


|
| Details | Compound: 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |
| Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoroethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95243-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl-2-fluoroacrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

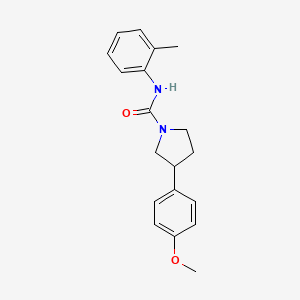
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)
![7-Fluoro-4-[(1-methylpyrrolidin-2-yl)methoxy]quinazoline](/img/structure/B2897488.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)
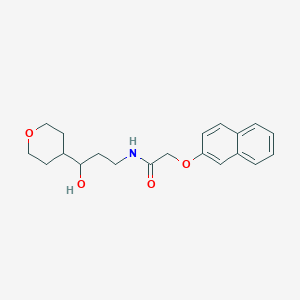
![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)
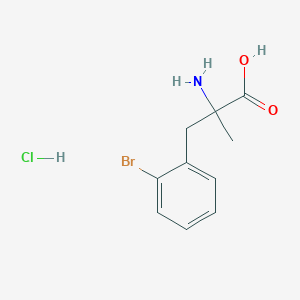
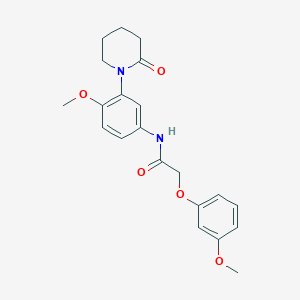

![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2897502.png)